Ethyl 5-oxoazepane-4-carboxylate
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Overview
Description
Ethyl 5-oxoazepane-4-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is a member of the azepane carboxylate family, characterized by a seven-membered ring containing a nitrogen atom and a ketone group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxoazepane-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. For example, the reaction of ethyl 4-aminobutanoate with a suitable ketone, followed by cyclization, can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in ethyl 5-hydroxyazepane-4-carboxylate.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Ethyl 5-oxoazepane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxoazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Ethyl 5-oxoazepane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate: This compound has a benzyl group at the nitrogen atom, which may confer different biological activities and properties.
Ethyl 1-boc-5-oxoazepane-4-carboxylate: The presence of a tert-butoxycarbonyl (Boc) protecting group can influence its reactivity and applications in synthesis.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 5-oxoazepane-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₁₁NO₃
Molecular Weight: 183.19 g/mol
CAS Number: Not listed
Physical Form: Colorless to yellow liquid
Purity: Typically around 95%
The compound features a seven-membered azepane ring with a ketone at the fifth position and a carboxylate group at the fourth position. These structural attributes contribute to its reactivity and biological activity.
This compound exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors. The compound's ability to modulate these targets can lead to diverse biological effects:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.
- Receptor Binding: The compound can bind to receptors, influencing signal transduction pathways associated with various physiological processes.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound has antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential: Investigations into its anticancer properties have shown promise, with the compound demonstrating cytotoxicity against certain cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | 19673-12-2 | Contains a benzyl group enhancing reactivity |
Tert-butyl 5-oxoazepane-4-carboxylate | Not listed | Features a tert-butyl group affecting solubility |
Ethyl 1-Cbz-5-oxoazepane-4-carboxylate | 31696-09-0 | Contains a carbamate protecting group |
These comparisons highlight how structural modifications can influence the biological activity and potential applications of these compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potential as an antibacterial agent.
-
Cytotoxicity Assay:
- In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
-
Mechanistic Insights:
- Research utilizing molecular docking simulations indicated that this compound binds effectively to the active sites of target enzymes, supporting its role as a potential inhibitor in metabolic pathways.
Properties
IUPAC Name |
ethyl 5-oxoazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)7-3-5-10-6-4-8(7)11/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYVIGAOMRNWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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